molecular formula C9H8ClNO4 B8260802 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE CAS No. 90537-41-0

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE

Cat. No.: B8260802
CAS No.: 90537-41-0
M. Wt: 229.62 g/mol
InChI Key: SANYDHDAOAMYKV-UHFFFAOYSA-N
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Description

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE is an organic compound with the molecular formula C9H8ClNO4. It is also known as 5′-chloro-2′-hydroxy-3′-nitro-propiophenone. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with a propanone side chain. It is commonly used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE typically involves the nitration of 5-chloro-2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propanone side chain. Common reagents used in these reactions include nitric acid, sulfuric acid, and acetyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

5'-CHLORO-2'-HYDROXY-3'-NITROPROPIOPHENONE can be compared with other similar compounds, such as:

  • 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one
  • 3-(2-Chloro-5-nitrophenyl)-1-cyclopropyl-2-propen-1-one
  • 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one
  • 3-(4-Chloro-3-nitrophenyl)-1-(2-furyl)-2-propen-1-one

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activities, making each compound unique in its applications .

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANYDHDAOAMYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574196
Record name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90537-41-0
Record name 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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